1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil 1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil
Brand Name: Vulcanchem
CAS No.: 136011-43-3
VCID: VC16997364
InChI: InChI=1S/C15H18N2O2S2/c1-3-12-13(18)16-15(20)17(10-19-4-2)14(12)21-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,20)
SMILES:
Molecular Formula: C15H18N2O2S2
Molecular Weight: 322.5 g/mol

1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil

CAS No.: 136011-43-3

Cat. No.: VC16997364

Molecular Formula: C15H18N2O2S2

Molecular Weight: 322.5 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil - 136011-43-3

Specification

CAS No. 136011-43-3
Molecular Formula C15H18N2O2S2
Molecular Weight 322.5 g/mol
IUPAC Name 1-(ethoxymethyl)-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one
Standard InChI InChI=1S/C15H18N2O2S2/c1-3-12-13(18)16-15(20)17(10-19-4-2)14(12)21-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,20)
Standard InChI Key HAPGQEOFYIIJAE-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(C(=S)NC1=O)COCC)SC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituents

The molecular architecture of 1-ethoxymethyl-phenylthio-5-ethyl-2-thiouracil centers on a uracil backbone modified at three critical positions:

  • 1-Position: An ethoxymethyl group (–CH2OCH2CH3) enhances solubility and bioavailability.

  • 5-Position: An ethyl group (–CH2CH3) increases lipophilicity, improving membrane permeability.

  • 6-Position: A phenylthio group (–S–C6H5) facilitates interactions with hydrophobic pockets in viral enzymes .

The thiouracil moiety (2-thio substitution) introduces additional electronic effects, stabilizing interactions with RT active sites .

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that antiviral potency correlates with substitutions at the 5- and 6-positions:

  • 5-Ethyl Group: Compounds with ethyl substituents exhibit 10–100-fold higher activity against HIV-1 compared to methyl or isopropyl analogs .

  • 6-Phenylthio Group: The phenylthio moiety’s electron-withdrawing properties enhance binding affinity to RT, particularly in mutants like 181-Tyr3Cys .

  • Ethoxymethyl vs. Hydroxyethoxymethyl: Ethoxymethyl derivatives show superior metabolic stability over hydroxyethoxymethyl analogs, which are prone to oxidation .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of 1-ethoxymethyl-phenylthio-5-ethyl-2-thiouracil involves multi-step reactions optimized for yield and purity:

  • Uracil Functionalization: 5-Ethyluracil is treated with phenylsulfenyl chloride to introduce the 6-phenylthio group .

  • Silylation: The 1-position hydroxyl group is protected using hexamethyldisilazane (HMDS), enabling selective alkylation .

  • Ethoxymethylation: Reaction with bromomethyl ethyl ether in the presence of potassium carbonate yields the final product .

Key Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Catalyst: Anhydrous potassium carbonate.

  • Temperature: 60–80°C for 12–24 hours .

Optimization Strategies

  • Purification: Recrystallization from aqueous ethanol removes byproducts such as β-keto esters .

  • Scale-Up: Continuous-flow reactors improve yield consistency in large-scale production .

Biological Activity and Pharmacological Profile

Antiviral Efficacy Against HIV-1

1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracil demonstrates nanomolar activity against wild-type HIV-1 (EC50 = 0.001–0.01 μM) . Its mechanism involves non-competitive inhibition of RT, preventing viral DNA synthesis .

Table 1: Activity Against HIV-1 Mutants

MutationEC50 (μM)Fold Change vs. Wild-Type
181-Tyr3Cys0.0220
188-Tyr3His0.15150
106-Val3Ala0.10100
138-Glu3Lys0.0550

Data adapted from Balzarini et al. (1995) .

Resistance Profile and Mutational Analysis

The compound retains efficacy against the 181-Cys mutant (EC50 = 0.02 μM) but shows reduced activity against 188-His (EC50 = 0.15 μM) . Resistance arises from steric hindrance in mutants with bulkier side chains (e.g., 188-His), which disrupt ligand binding .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Compound5-Substituent6-SubstituentEC50 (μM)
5-Ethyl-2-thiouracilEthylH1.2
6-Phenylthio-2-thiouracilHPhenylthio0.5
1-Ethoxymethyl-phenylthio-5-ethyl-2-thiouracilEthylPhenylthio0.01

The ethoxymethyl group reduces polarity, enhancing cellular uptake and potency .

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